![molecular formula C17H26N4O2 B14191675 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde CAS No. 915200-01-0](/img/structure/B14191675.png)
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde is a complex organic compound with the molecular formula C14H22N4O2 This compound is characterized by the presence of two 4-methylpiperazin-1-yl groups attached to a benzaldehyde core, with a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzoic acid.
Reduction: 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: Similar structure but lacks the hydroxyl group and the second 4-methylpiperazin-1-yl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar core structure but with methyl groups instead of 4-methylpiperazin-1-yl groups.
Uniqueness
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of two 4-methylpiperazin-1-yl groups and a hydroxyl group on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
915200-01-0 |
---|---|
Molekularformel |
C17H26N4O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H26N4O2/c1-18-3-7-20(8-4-18)15-11-14(13-22)12-16(17(15)23)21-9-5-19(2)6-10-21/h11-13,23H,3-10H2,1-2H3 |
InChI-Schlüssel |
IGAVFWOCPCDYGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2O)N3CCN(CC3)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.